Enantioselective Pharmacology: Greater Potency and Wider Safety Margin of S-(+)-Mecamylamine vs. Racemate and R-(−)-Enantiomer
A comprehensive evaluation established that TC-5214 (dexmecamylamine) possesses distinct pharmacological properties compared to the racemate and the R-(−)-enantiomer. It demonstrated greater potency and efficacy in animal models of depression and anxiety, as well as a wider safety margin [1]. In contrast, earlier studies in mouse models found no difference in potency between racemic mecamylamine, S(+)-mecamylamine, or R(−)-mecamylamine for inhibition of nicotine-induced decreases in spontaneous activity and antinociceptive effects [2], highlighting the context-dependent nature of enantioselectivity.
| Evidence Dimension | Preclinical efficacy and safety margin |
|---|---|
| Target Compound Data | Greater potency and efficacy; wider safety margin |
| Comparator Or Baseline | Racemic mecamylamine and R-(−)-mecamylamine |
| Quantified Difference | Qualitative superiority in specific behavioral models; no quantified fold-change reported |
| Conditions | Animal models of depression and anxiety |
Why This Matters
This stereoselective advantage supports the selection of dexmecamylamine over racemic mecamylamine for research programs where maximal on-target nAChR modulation with reduced off-target liability is required.
- [1] Lippiello PM, Beaver JS, Gatto GJ, James JW, Jordan KG, Traina VM, Xie J, Bencherif M. TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity. CNS Neurosci Ther. 2008;14(4):266-277. View Source
- [2] Suchocki et al. (1991) as cited in: Chemistry and Structure-Activity Relationships of Mecamylamine and Derivatives. scite.ai. View Source
